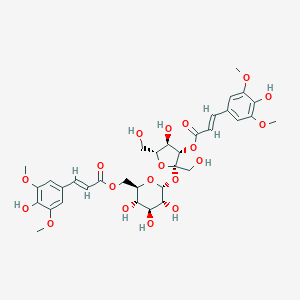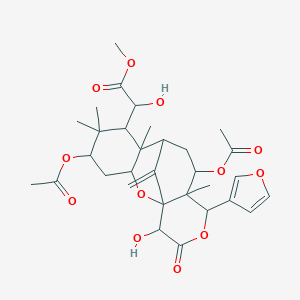![molecular formula C22H18BrNO6 B236698 Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate, also known as DMBAI, is a synthetic compound that has been widely used in scientific research. DMBAI belongs to the class of naphthoylindole compounds, which are structurally similar to cannabinoids found in marijuana. DMBAI has been shown to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The exact mechanism of action of Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate is not fully understood. However, it has been suggested that Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate exerts its effects by binding to and activating the cannabinoid receptors in the body. Cannabinoid receptors are found throughout the body and play a role in various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have several biochemical and physiological effects. In cancer research, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to inhibit the migration and invasion of cancer cells, which suggests its potential use as an anti-metastatic agent. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to have low toxicity in animal studies, which makes it a potential candidate for further preclinical and clinical studies. However, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has not been extensively studied in humans, which limits its potential use in clinical settings.
Zukünftige Richtungen
For Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate research include investigating its anti-tumor effects in vivo, identifying potential targets for its therapeutic effects, and investigating its potential use in combination with other anti-cancer agents.
Synthesemethoden
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate can be synthesized through a multi-step process involving the reaction of 5-aminophthalic acid with 4-bromo-3-methoxy-2-naphthoyl chloride. The resulting intermediate is then reacted with dimethyl sulfate to form Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate. The synthesis of Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been extensively studied for its potential therapeutic applications. In cancer research, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate |
|---|---|
Molekularformel |
C22H18BrNO6 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
dimethyl 5-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18BrNO6/c1-28-19-17(11-12-6-4-5-7-16(12)18(19)23)20(25)24-15-9-13(21(26)29-2)8-14(10-15)22(27)30-3/h4-11H,1-3H3,(H,24,25) |
InChI-Schlüssel |
CPWLVLSCANVQTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

